

# A Comparative Guide to PI3Ky Inhibitors: AZD3458 vs. TG100-115

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD3458  |           |
| Cat. No.:            | B1460639 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent phosphoinositide 3-kinase gamma (PI3Ky) inhibitors: **AZD3458** and TG100-115. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support further research and development.

## Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[1] The class I PI3Ky isoform is predominantly expressed in leukocytes and is a key regulator of immune cell proliferation, survival, migration, and activation.[2][3] This has made it an attractive therapeutic target for a range of diseases, including cancer, respiratory conditions, and inflammatory disorders.[2][4] This guide focuses on a comparative analysis of two small molecule inhibitors targeting PI3Ky: **AZD3458**, a highly selective PI3Ky inhibitor, and TG100-115, a dual PI3Ky/δ inhibitor.

## **Mechanism of Action**

AZD3458 is a potent and highly selective inhibitor of the PI3Ky catalytic subunit.[5][6] By inhibiting PI3Ky, AZD3458 can modulate the tumor microenvironment by repolarizing macrophages to a more immuno-stimulatory phenotype, thereby activating a T-cell mediated anti-tumor immune response.[2][3] This mechanism of action suggests its potential as a



monotherapy and in combination with checkpoint inhibitors to overcome immunotherapy resistance.[2]

TG100-115 is a dual inhibitor of PI3Kγ and PI3Kδ.[7][8] The delta isoform of PI3K is also primarily expressed in leukocytes and plays a critical role in B-cell signaling and function. By targeting both isoforms, TG100-115 has demonstrated potential in treating conditions where both myeloid and lymphoid cell activity are implicated, such as in certain inflammatory diseases and cancers.[4] Interestingly, TG100-115 has also been identified as a potent inhibitor of TRPM7 kinase, which may contribute to its effects on cancer cell migration and invasion.[9]

# **Data Presentation**

The following tables summarize the quantitative data for **AZD3458** and TG100-115, providing a direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Inhibitory Activity (IC50/pIC50)

| Target                                        | AZD3458                                    | TG100-115           |
|-----------------------------------------------|--------------------------------------------|---------------------|
| РІЗКу                                         | 7.9 nM (Enzyme IC50)[5],<br>pIC50: 9.1[6]  | 83 nM (IC50)[7][8]  |
| ΡΙ3Κδ                                         | 0.3 mM (Enzyme IC50)[5],<br>pIC50: 6.5[6]  | 235 nM (IC50)[7][8] |
| ΡΙ3Κα                                         | 7.9 mM (Enzyme IC50)[5],<br>pIC50: 5.1[6]  | >1 μM (IC50)[8]     |
| РІЗКβ                                         | <30 mM (Enzyme IC50)[5],<br>pIC50: <4.5[6] | >1 μM (IC50)[8]     |
| Cellular pAkt Inhibition                      | 8 nM (IC50)[5]                             | -                   |
| Human Neutrophil Activation                   | 50 nM (IC50)[5]                            | -                   |
| Human Macrophage pAkt<br>S308/S473 Inhibition | 32 nM (free IC50)[2][3]                    | -                   |
| Mouse CD11b Activation                        | 30 nM (free IC50)[2][3]                    | -                   |



Table 2: Preclinical and Clinical Overview

| Feature                       | AZD3458                                                             | TG100-115                                                                                      |
|-------------------------------|---------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Compound Class                | Synthetic organic, isoindolinone chemotype[10]                      | Synthetic organic, 3,3'-(2,4-diaminopteridine-6,7-diyl)diphenol[11]                            |
| Route of Administration       | Oral[5]                                                             | Intravenous injection, Aerosolized[4][7]                                                       |
| CNS Penetration               | Low[5]                                                              | Not specified                                                                                  |
| Therapeutic Areas of Interest | Oncology, Respiratory,<br>Inflammatory, Metabolic<br>disorders[2]   | Myocardial Infarction, Angioedema, Asthma, COPD[4][11]                                         |
| Preclinical Models            | Syngeneic mouse tumor<br>models (4T1, LLC, CT-26, MC-<br>38)[2][12] | Rodent and porcine models of<br>myocardial ischemia, mouse<br>asthma and COPD models[4]<br>[7] |
| Clinical Development Status   | Preclinical[5]                                                      | Completed Phase 1/2 trial (NCT00103350) for myocardial infarction[7][13]                       |

# Experimental Protocols PI3K Kinase Assay (TG100-115)

A cell-free kinase assay was utilized to determine the IC50 values of TG100-115 against PI3K isoforms.[7]

- Reaction Buffer: 20 mM Tris, 4 mM MgCl<sub>2</sub>, 10 mM NaCl, pH 7.4.
- Substrate: 50 μM D-myo-phosphatidylinositol 4,5-bisphosphate.
- Enzyme: 250-500 ng/well of the desired PI3K isoform.
- Procedure:



- 40 μL of the reaction buffer containing the substrate and PI3K isoform were aliquoted into 96-well plates.
- $\circ~2.5~\mu L$  of TG100-115 in DMSO was added to achieve final concentrations ranging from 1 nM to 100  $\mu M.$
- $\circ$  Reactions were initiated by adding 10 µL of ATP to a final concentration of 3 µM.
- After 90 minutes of incubation, 50 μL of Kinase-Glo® reagent was added to quantify residual ATP levels.
- Luminosity was measured using an Ultra 384 instrument.
- IC50 values were calculated from the experimental data using nonlinear curve fitting with Prism Version 4.[7]

# **Cellular Akt Phosphorylation Assay (AZD3458)**

The cellular potency of **AZD3458** was determined by measuring the inhibition of Akt phosphorylation.[5]

 Methodology: The specific cell line and detailed protocol for the cellular Akt phosphorylation assay for AZD3458 are not detailed in the provided search results but is a standard method for assessing PI3K pathway inhibition. Generally, this involves stimulating cells with a growth factor to activate the PI3K pathway, treating with the inhibitor, and then measuring the levels of phosphorylated Akt (a downstream effector of PI3K) by methods such as Western blotting or ELISA.

# In Vivo Tumor Microenvironment Remodeling Study (AZD3458)

The effect of **AZD3458** on the tumor microenvironment was assessed in an orthotopic breast tumor model.[2][3]

- Animal Model: 4T1 orthotopic breast tumor model.
- Treatment: Oral administration of AZD3458 (20mg/Kg BID).



#### • Analysis:

- Tumor-associated macrophages were quantified by flow cytometry.
- Expression of immunosuppressive markers CD206 and PD-L1 was measured by flow cytometry.
- Myeloid-derived suppressor cell (MDSC)/neutrophil activation was assessed.
- Cytotoxic T-cell activation was measured by GzmB and Perforin mRNA and protein expression.[2][3]

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: PI3Ky signaling pathway and points of inhibition.





Click to download full resolution via product page

Caption: General workflow for a PI3K kinase inhibition assay.



### Conclusion

**AZD3458** and TG100-115 are both potent inhibitors of PI3Ky with distinct selectivity profiles and therapeutic applications. **AZD3458**'s high selectivity for the gamma isoform makes it a promising candidate for immuno-oncology applications, with preclinical data supporting its role in remodeling the tumor microenvironment.[2][12] In contrast, TG100-115's dual inhibition of PI3Ky and PI3K $\delta$ , along with its progression to clinical trials for cardiovascular indications, highlights its potential in diseases with a broader inflammatory component.[7][13] The choice between these inhibitors will ultimately depend on the specific research question and the desired therapeutic outcome. This guide provides the necessary data and methodological insights to aid researchers in making an informed decision for their studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PI3K inhibitors are finally coming of age PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD3458 [openinnovation.astrazeneca.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD3458 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]



- 11. go.drugbank.com [go.drugbank.com]
- 12. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Ky Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TG-100-115 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [A Comparative Guide to PI3Ky Inhibitors: AZD3458 vs. TG100-115]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460639#comparing-azd3458-and-tg100-115-pi3k-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com